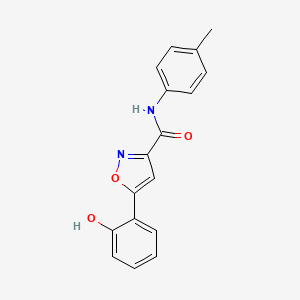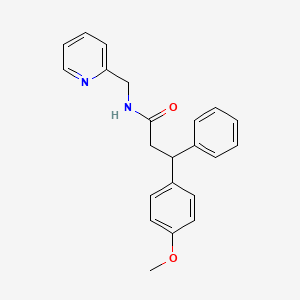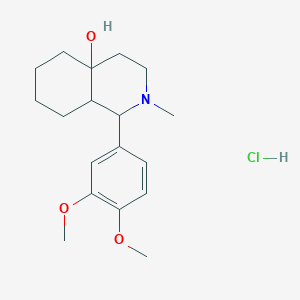
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.
Wirkmechanismus
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide inhibits the activity of NAE by binding to the enzyme and preventing the transfer of NEDD8 to its target proteins. This leads to the accumulation of NEDD8-conjugated proteins, which in turn activates the CRL E3 ubiquitin ligase complex. The activated CRL complex then targets various proteins for degradation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in various preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the CRL E3 ubiquitin ligase complex. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of NAE, and its activity can be easily measured using various biochemical assays. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is also commercially available and has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use in lab experiments. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its potency can vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide treatment in cancer patients. Additionally, there is ongoing research on the use of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Overall, 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has shown great promise as a potential therapeutic agent for cancer and other diseases, and further research is needed to fully understand its mechanism of action and clinical potential.
Synthesemethoden
The synthesis of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylphenylamine to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring, followed by the reaction with 2-hydroxybenzaldehyde to produce the final product. The synthesis of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been optimized to achieve high yields and purity, and the compound is now commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of NAE, which in turn leads to the accumulation of NEDD8-conjugated proteins and the activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This results in the degradation of various proteins involved in cell cycle regulation, DNA damage response, and other cellular processes.
Eigenschaften
IUPAC Name |
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-17(21)14-10-16(22-19-14)13-4-2-3-5-15(13)20/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKTMVSSUWMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)
![methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B6040832.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6040849.png)

![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)
